molecular formula C8H5N3O3S B2951176 6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid CAS No. 2293786-19-1

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid

Cat. No.: B2951176
CAS No.: 2293786-19-1
M. Wt: 223.21
InChI Key: LVFNSOIVIOYSRB-UHFFFAOYSA-N
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Description

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization and oxidation steps to form the desired product. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The thiazole and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may include the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-2-(1,3-thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
  • 6-Oxo-4H,6H-furo[3,4-c][1,2]oxazoles

Uniqueness

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid is unique due to its specific combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3S/c12-6-4(8(13)14)3-10-5(11-6)7-9-1-2-15-7/h1-3H,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFNSOIVIOYSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=NC=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2293786-19-1
Record name 6-oxo-2-(1,3-thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
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